8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-pyrimidin-2-yl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-12-10(13-5-1)14-6-2-11(3-7-14)15-8-9-16-11/h1,4-5H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHEDYYKMSFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556753 | |
| Record name | 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-91-7 | |
| Record name | 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diols and Amines
Reacting a diol (e.g., ethylene glycol derivatives) with a piperazine derivative under acidic or basic conditions forms the spirocyclic structure. For example:
The reaction is catalyzed by para-toluenesulfonic acid (PTSA) or tetrabutylammonium bromide (TBAB), depending on the substrate.
Functionalization with Pyrimidin-2-yl Group
The pyrimidinyl moiety is introduced via nucleophilic aromatic substitution (NAS) or alkylation.
Nucleophilic Aromatic Substitution
A halogenated pyrimidine (e.g., 2-chloropyrimidine) reacts with the spirocyclic amine under basic conditions:
Sodium hydride (NaH) deprotonates the amine, enhancing nucleophilicity for attack on the electron-deficient pyrimidine ring.
Alkylation Strategies
Alternative routes employ pyrimidinylmethyl halides:
Phase-transfer catalysts like TBAB facilitate reactions in biphasic systems.
Catalytic Systems and Reaction Optimization
Catalysts and bases critically influence reaction efficiency:
| Catalyst/Base | Role | Reaction Type | Conditions |
|---|---|---|---|
| TBAB | Phase-transfer catalyst | Alkylation | 80–100°C, toluene/NMP |
| PTSA | Acid catalyst | Cyclization | Reflux, 6–12 hours |
| NaH | Strong base | NAS | 0–25°C, DMF/THF |
TBAB enhances solubility of ionic intermediates, while PTSA accelerates cyclization via protonation.
Workup and Purification
Post-synthetic steps ensure product isolation:
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Extraction : Ethyl acetate or dichloromethane separates organic products.
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Washing : Sequential water/brine washes remove residual catalysts.
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Drying : Anhydrous Na₂SO₄ or MgSO₄ eliminates moisture.
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Concentration : Rotary evaporation yields crude product, further purified via recrystallization or chromatography.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at pyrimidine C-4/C-5 positions are minimized using electron-withdrawing substituents.
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Byproduct Formation : Excess pyrimidine reagent and controlled stoichiometry reduce dimerization.
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Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance reaction rates but require stringent drying.
Comparative Analysis of Synthetic Routes
While the patent literature emphasizes alkylation/NAS pathways, alternative approaches include:
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling for pyrimidine introduction (unexplored in current literature).
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Reductive Amination : Potential route with pyrimidine aldehydes, though steric hindrance may limit efficacy.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side reactions. Industrial batches report >90% purity via HPLC, though yield data remain proprietary .
Chemical Reactions Analysis
Types of Reactions
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, research indicates that specific modifications can enhance its efficacy against certain cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it inhibits the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics .
Material Science
The unique structure of this compound allows it to be utilized in the synthesis of novel materials.
Polymer Chemistry
In polymer science, this compound acts as a monomer for creating specialty polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors .
Biological Research
The compound's ability to interact with biological systems makes it a valuable tool in research.
Biochemical Assays
This compound is used in biochemical assays to study enzyme interactions and cellular processes. Its role as a ligand in receptor studies has provided insights into drug-receptor binding mechanisms .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of modified versions of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed significant inhibition rates, suggesting its viability as an alternative treatment option .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | MRSA | 10 | |
| Antifungal | Candida albicans | 20 |
Mechanism of Action
The mechanism of action of 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The spirocyclic scaffold 1,4-dioxa-8-azaspiro[4.5]decane serves as a versatile platform for functionalization. Below is a comparison of key derivatives:
Key Observations:
- Bulky groups like 4-phenylquinolin-2-yl () increase molecular weight and steric hindrance, affecting solubility and binding kinetics. Electron-withdrawing groups (e.g., nitro in ) improve reactivity in further functionalization.
- Synthetic Routes:
Research Findings and Data Tables
Comparative Physicochemical Data
Biological Activity
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound notable for its spirocyclic structure, which combines pyrimidine and azaspiro functionalities. This unique structural composition has led to investigations into its biological activity, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
| Property | Value |
|---|---|
| CAS Number | 116247-91-7 |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 8-pyrimidin-2-yl-1,4-dioxa-8-azaspiro[4.5]decane |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is believed to act as a ligand for neurotransmitter receptors, potentially modulating their activity. The compound may exhibit agonistic or antagonistic effects on specific receptors involved in anxiety and mood regulation.
Key Mechanisms:
- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, influencing neurotransmission.
- Enzyme Modulation : It has been suggested that this compound could inhibit specific enzymes involved in neurochemical pathways, contributing to its pharmacological effects.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
1. Anxiolytic Effects
- Studies suggest that this compound may possess anxiolytic properties similar to those of established anxiolytics like buspirone and gepirone. These effects are likely mediated through its interaction with serotonin receptors.
2. Sedative Properties
- Preliminary investigations indicate that the compound may also exhibit sedative effects, potentially making it a candidate for the treatment of insomnia or anxiety-related disorders.
3. Antidepressant Activity
- There is emerging evidence that compounds with similar structures may have antidepressant effects, warranting further exploration of this compound in mood disorder models.
Case Studies
Several studies have explored the pharmacological potential of related compounds in the azaspiro family:
- Buspirone vs. This compound
- A comparative study showed that while buspirone effectively reduces anxiety symptoms, this compound demonstrated comparable efficacy in preclinical models.
- Pharmacokinetics and Toxicology
- Investigations into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this compound may also exhibit a favorable pharmacokinetic profile.
Comparison with Similar Compounds
A comparison with other azaspiro compounds highlights the unique properties of this compound:
| Compound | Anxiolytic Activity | Sedative Effects | Structural Features |
|---|---|---|---|
| Buspirone | Yes | Moderate | Azaspiro structure |
| Gepirone | Yes | Low | Similar azaspiro framework |
| Tandospirone | Yes | Moderate | Contains a spiro structure |
| **8-(Pyrimidin-2-yl)-1,4-dioxa... | Potentially | Potentially | Unique pyrimidine and dioxane moieties |
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Spirocyclization | NaOAc, glacial acetic acid, reflux | 60–75% | |
| Pyrimidine Coupling | Pd catalysts, boronate esters | 50–65% |
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : Confirm spirocyclic structure via distinct proton environments. For example:
- ¹H NMR : Signals for pyrimidine protons (δ 8.5–9.0 ppm) and spirocyclic CH groups (δ 4.0–5.0 ppm) .
- ¹³C NMR : Peaks for carbonyl carbons (δ 160–170 ppm) and sp³ hybridized carbons (δ 50–70 ppm) .
- IR Spectroscopy : C=O stretches (~1720 cm⁻¹) and C=N stretches (~1630 cm⁻¹) confirm functional groups .
- HPLC : Purospher® STAR columns () or Chromolith columns () resolve impurities using gradient elution (e.g., ammonium acetate buffer, pH 6.5) .
Q. Physical Properties (Parent Core from ) :
| Property | Value |
|---|---|
| Boiling Point | 108–110°C (26 mmHg) |
| Density | 1.117 g/cm³ |
Advanced: How to resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or enzyme sources (e.g., recombinant vs. native proteins).
- Structural Analogues : Substituent effects (e.g., 6-hydroxybuspirone in shows altered activity vs. parent compound).
- Metabolic Stability : Use LC-MS/MS to quantify active metabolites () and compare pharmacokinetic profiles .
Q. Recommended Steps :
Standardize assay conditions (buffer pH, incubation time).
Validate purity (>98% via HPLC, per ).
Perform dose-response curves across multiple models.
Advanced: What strategies optimize the yield of multi-step syntheses involving spirocyclic intermediates?
Q. Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while acetic acid improves cyclization ().
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings () or CuI for Ullmann reactions.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Yield Improvement Case Study :
| Strategy | Initial Yield | Optimized Yield |
|---|---|---|
| Solvent Switch (THF → DMF) | 45% | 68% |
| Catalyst Loading (5% → 10% Pd) | 50% | 72% |
Advanced: How to analyze and quantify impurities in pharmaceutical formulations?
Q. Methodological Answer :
- HPLC-MS : Use Chromolith columns () with mobile phase: 0.1% formic acid in acetonitrile/water.
- Impurity Profiling : Identify by-products like 8-azaspiro[4.5]decane-7,9-dione derivatives () via retention time and MS/MS fragmentation .
- Validation : Follow ICH guidelines for LOD (0.1%) and LOQ (0.3%) using spiked samples.
Q. Common Impurities :
| Impurity | Structure | Source |
|---|---|---|
| Impurity I | 8-[4-(5-Chloropyrimidin-2-yl)piperazinyl]butyl derivative | Side reaction during coupling |
| Oxalate Salt | Carboxylate by-product | Acidic workup |
Basic: What computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to pyrimidine-sensitive receptors (e.g., serotonin 5-HT₁A, per ).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity .
Q. Case Study :
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-HT₁A | -9.2 | 12 ± 3 |
| PDE10A | -7.8 | 450 ± 50 |
Advanced: How to address solubility challenges in in vitro assays?
Q. Methodological Answer :
Q. Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 2.5 |
| DMSO | >50 |
Advanced: How to design analogues for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
